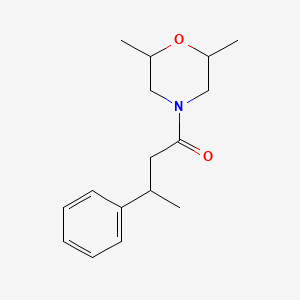
2,6-dimethyl-4-(3-phenylbutanoyl)morpholine
Descripción general
Descripción
2,6-dimethyl-4-(3-phenylbutanoyl)morpholine, also known as DPM, is a chemical compound that belongs to the class of morpholine derivatives. It has attracted significant attention from researchers due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-(3-phenylbutanoyl)morpholine has been extensively studied for its potential applications in pharmaceuticals. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The exact mechanism of action of 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine is not fully understood. However, it has been suggested that 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine exerts its biological activities by interacting with various enzymes and receptors in the body. For example, 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(3-phenylbutanoyl)morpholine has been shown to exhibit a range of biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation. 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine is its ease of synthesis. The one-pot reaction used to prepare 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine is simple, efficient, and can be carried out on a large scale. Additionally, 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine has been shown to exhibit a range of biological activities, making it a useful tool for researchers in various fields.
However, there are also some limitations associated with the use of 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine can be toxic at high concentrations, which can limit its use in certain assays.
Direcciones Futuras
There are several potential future directions for research on 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine. One area of interest is the development of 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine-based drugs for the treatment of cancer, viral infections, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine and to identify its molecular targets. Finally, the synthesis of 2,6-dimethyl-4-(3-phenylbutanoyl)morpholine derivatives with improved biological activities and reduced toxicity is an area of ongoing research.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(15-7-5-4-6-8-15)9-16(18)17-10-13(2)19-14(3)11-17/h4-8,12-14H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWNBJDXBGUEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



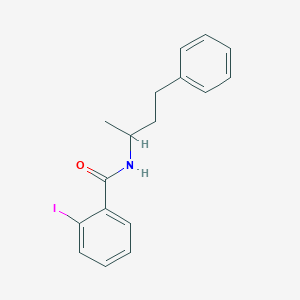

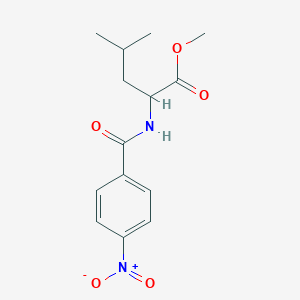
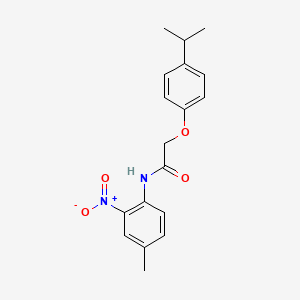

![1-(3,4-dimethoxyphenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one](/img/structure/B3977101.png)
![4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B3977103.png)
![2-(4-chlorobenzyl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B3977110.png)
methanol](/img/structure/B3977116.png)
![1-methyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3977122.png)
![1-(3,4-dichlorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977126.png)
![methyl N-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}tryptophanate](/img/structure/B3977131.png)
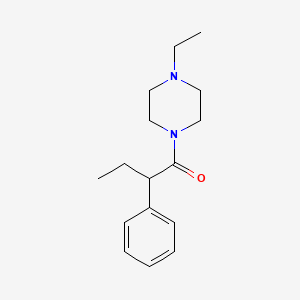
![N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide](/img/structure/B3977154.png)